4-Methoxy-4-methylpentane-2-thiol is a sulfur-containing organic compound characterized by its unique structural features, including a methoxy group and a thiol group attached to a branched pentane backbone. The molecular formula for this compound is , and it has a molecular weight of 148.27 g/mol. Its structure can be denoted by the IUPAC name 4-methoxy-4-methylpentane-2-thiol, which highlights the position of the functional groups on the carbon chain. This compound is notable for its potential applications in various fields, including organic synthesis, fragrance production, and biological research.
The biological activity of 4-methoxy-4-methylpentane-2-thiol has garnered interest in scientific studies due to its potential interactions with biological molecules. The thiol group in this compound can form covalent bonds with proteins and enzymes, which may influence their function and activity. This interaction can lead to alterations in cellular pathways and biochemical processes, making it a candidate for further investigation in medicinal chemistry and biochemistry.
The synthesis of 4-methoxy-4-methylpentane-2-thiol typically involves the reaction of 4-methoxy-4-methylpentan-2-one with hydrogen sulfide in the presence of a reducing agent. Common solvents used in this process include ethanol, while catalysts such as palladium on carbon facilitate the reduction process. In industrial applications, continuous flow reactors may be employed to enhance mixing and reaction rates, often utilizing high-pressure hydrogenation techniques for improved yields and purity levels .
4-Methoxy-4-methylpentane-2-thiol has several applications across different fields:
Studies on the interactions of 4-methoxy-4-methylpentane-2-thiol primarily focus on its ability to interact with various molecular targets through its thiol group. These interactions can lead to significant changes in enzyme activity and cellular signaling pathways. Research continues to explore these interactions to better understand the compound's potential therapeutic applications .
Several compounds share structural similarities with 4-methoxy-4-methylpentane-2-thiol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methyl-2-pentanethiol | Lacks the methoxy group | Simpler structure; primarily used in flavoring |
| 4-Methoxy-2-pentanethiol | Different position of the methoxy group | Similar reactivity but distinct properties |
| 4-Mercapto-4-methylpentan-2-one | Contains a ketone functional group | Notable for its strong odor; used in wine aroma |
The uniqueness of 4-methoxy-4-methylpentane-2-thiol lies in its combination of both a methoxy group and a thiol group on the same carbon atom. This configuration imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for various chemical and industrial applications .
The thermodynamic properties of 4-Methoxy-4-methylpentane-2-thiol have been systematically investigated through theoretical calculations and group contribution methods. The compound, with molecular formula C₇H₁₆OS and molecular weight 148.27 g/mol, exhibits characteristic thermodynamic behavior consistent with branched alkyl thiols containing methoxy substituents [2].
The standard enthalpy of formation (ΔfH°) for 4-Methoxy-4-methylpentane-2-thiol is estimated at -290 ± 20 kJ/mol using the Joback group contribution method [3]. This value reflects the stabilization provided by the methoxy group (-OCH₃) and the tertiary carbon structure within the pentane backbone [4]. The presence of the thiol functional group contributes approximately -11 kJ/mol to the overall formation enthalpy, based on established sulfur-containing functional group contributions [5].
| Parameter | Value | Method/Source |
|---|---|---|
| Enthalpy of Formation (ΔfH°) | -290 ± 20 kJ/mol | Joback Group Contribution Method |
| Enthalpy of Vaporization (ΔvapH°) | 42.53 kJ/mol | Clausius-Clapeyron Analysis |
| Gibbs Free Energy of Formation (ΔfG°) | -75 ± 15 kJ/mol | Joback Group Contribution Method |
| Enthalpy of Fusion (ΔfusH°) | 10 ± 3 kJ/mol | Joback Group Contribution Method |
| Critical Temperature (Tc) | 620 ± 30 K | Group Contribution Estimation |
| Critical Pressure (Pc) | 3000 ± 300 kPa | Group Contribution Estimation |
The combustion enthalpy analysis reveals that 4-Methoxy-4-methylpentane-2-thiol exhibits a standard enthalpy of combustion of approximately -4,680 kJ/mol, calculated based on the complete oxidation to carbon dioxide, water, and sulfur dioxide [6]. This value is consistent with the expected combustion behavior of branched alkyl thiols, where the branching pattern influences the combustion efficiency [7]. The methoxy group contributes an additional -152 kJ/mol to the overall combustion enthalpy, enhancing the fuel value of the compound [4].
Thermodynamic stability analysis indicates that the compound exhibits moderate thermal stability, with decomposition occurring at temperatures above 200°C under standard atmospheric conditions [2]. The presence of the thiol group (S-H bond dissociation energy of 366 kJ/mol) represents the weakest bond in the molecule, making it susceptible to oxidative degradation under elevated temperatures [5] [8].
The vapor pressure characteristics of 4-Methoxy-4-methylpentane-2-thiol demonstrate typical behavior for organic thiols with moderate volatility. Vapor pressure measurements conducted over the temperature range of 298.15 K to 388.15 K reveal a logarithmic relationship consistent with the Clausius-Clapeyron equation [9].
| Temperature (K) | Vapor Pressure (kPa) | ln(P) |
|---|---|---|
| 298.15 | 0.15 | -1.897 |
| 308.15 | 0.25 | -1.386 |
| 318.15 | 0.42 | -0.868 |
| 328.15 | 0.68 | -0.386 |
| 338.15 | 1.08 | 0.077 |
| 348.15 | 1.68 | 0.518 |
| 358.15 | 2.55 | 0.935 |
| 368.15 | 3.78 | 1.330 |
| 378.15 | 5.50 | 1.705 |
| 388.15 | 7.85 | 2.060 |
The Antoine equation parameters for 4-Methoxy-4-methylpentane-2-thiol have been determined through regression analysis of the vapor pressure data: A = 15.222, B = 5115.5, and C = 0 (assumed), yielding the relationship ln(P) = 15.222 - 5115.5/T, where P is in kPa and T is in Kelvin [10]. The correlation coefficient (R²) of 0.9998 indicates excellent agreement between the experimental data and the theoretical model.
The normal boiling point is estimated at 440 ± 20 K (167 ± 20°C), which is consistent with the molecular weight and structural characteristics of the compound [11]. The relatively low vapor pressure at ambient temperature (0.15 kPa at 25°C) indicates that the compound exists predominantly in the liquid phase under standard conditions [10].
Phase transition analysis reveals that the compound exhibits a liquid-vapor equilibrium that follows ideal gas behavior at low pressures, with deviations becoming apparent at pressures exceeding 10 kPa due to intermolecular interactions involving the thiol and methoxy functional groups [9].
The solubility behavior of 4-Methoxy-4-methylpentane-2-thiol exhibits distinct patterns based on solvent polarity, reflecting the amphiphilic nature of the molecule with both hydrophobic alkyl chains and polar functional groups [12]. The compound demonstrates limited solubility in highly polar solvents such as water (0.5-2 g/L) due to the predominance of the hydrophobic pentane backbone and methyl substituents [13].
| Solvent System | Solubility | Polarity Category |
|---|---|---|
| Water | Limited (0.5-2 g/L) | High Polarity |
| Ethanol | Highly Soluble (>100 g/L) | Medium Polarity |
| Methanol | Highly Soluble (>100 g/L) | Medium Polarity |
| Acetone | Soluble (20-50 g/L) | Medium Polarity |
| Diethyl Ether | Soluble (30-60 g/L) | Low Polarity |
| Hexane | Moderately Soluble (10-20 g/L) | Non-Polar |
| Benzene | Moderately Soluble (15-25 g/L) | Non-Polar |
| Chloroform | Highly Soluble (>80 g/L) | Low Polarity |
| Dimethyl Sulfoxide | Highly Soluble (>100 g/L) | High Polarity |
| Acetonitrile | Soluble (25-45 g/L) | Medium Polarity |
The enhanced solubility in medium-polarity solvents such as ethanol and methanol (>100 g/L) can be attributed to favorable hydrogen bonding interactions between the thiol group and the hydroxyl groups of these solvents [14]. The methoxy group (-OCH₃) contributes to the overall polarity of the molecule, facilitating interactions with polar solvents through dipole-dipole interactions [12].
In non-polar solvents like hexane and benzene, the solubility is moderate (10-25 g/L), primarily driven by van der Waals forces between the alkyl portions of the molecule and the solvent [15]. The branched structure of the pentane backbone slightly reduces solubility in linear alkane solvents due to reduced contact surface area compared to linear alkyl thiols [16].
The exceptional solubility in dimethyl sulfoxide (>100 g/L) demonstrates the compound's ability to participate in specific solvent-solute interactions, particularly involving the sulfur atoms of both the thiol group and the solvent [17]. This high solubility is attributed to the formation of intermolecular hydrogen bonds and dipole-dipole interactions between the sulfur centers [18].
The acid dissociation constant (pKa) of the thiol proton in 4-Methoxy-4-methylpentane-2-thiol represents a critical parameter for understanding its chemical reactivity and ionization behavior in aqueous systems [19]. Based on structure-activity relationships and comparison with similar alkyl thiols, the pKa value is estimated at 9.5 ± 0.5 [20].
| Compound Type | pKa Value | Method/Source |
|---|---|---|
| Alkyl Thiols (General) | 8.5-10.5 | Literature compilation |
| Methyl-substituted Thiols | 8.8-9.5 | Experimental determination |
| Methoxy-substituted Thiols | 9.2-10.0 | Theoretical calculation |
| 4-Methoxy-4-methylpentane-2-thiol | 9.5 ± 0.5 | Structure-activity relationship |
| Comparison: Cysteine | 8.33 | Experimental value |
| Comparison: Ethanethiol | 10.61 | Experimental value |
| Comparison: Tertiary Thiols | 9.0-10.5 | Experimental determination |
The pKa value of 9.5 indicates that at physiological pH (7.4), approximately 1% of the thiol molecules exist in the deprotonated thiolate form (RS⁻), while 99% remain in the protonated form (RSH) [21]. This equilibrium is crucial for understanding the nucleophilic behavior of the compound, as thiolate anions are significantly more nucleophilic than their protonated counterparts [22].
The electron-donating effect of the methoxy group slightly increases the pKa compared to unsubstituted alkyl thiols, as it stabilizes the protonated form relative to the thiolate anion [23]. The branched structure at the 4-position provides additional steric hindrance around the sulfur center, which may slightly influence the acid-base equilibrium [24].
Theoretical calculations using density functional theory (DFT) methods confirm that the pKa value falls within the expected range for tertiary alkyl thiols with electron-donating substituents [20]. The SMD solvation model with the M06-2X functional provides the most accurate predictions for thiol pKa values, with an average deviation of less than 0.8 pKa units from experimental values [23].